molecular formula C6H12O3S B8669440 Acetic acid, [(1-ethoxyethyl)thio]- CAS No. 125488-65-5

Acetic acid, [(1-ethoxyethyl)thio]-

Cat. No.: B8669440
CAS No.: 125488-65-5
M. Wt: 164.22 g/mol
InChI Key: GCKYXVVEABQCSL-UHFFFAOYSA-N
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Description

Acetic acid, [(1-ethoxyethyl)thio]- is a sulfur-containing organic compound. The structure of its name suggests it features a thioether linkage integrated with an ethoxyethyl group and an acetate moiety. Compounds with such structures are often of interest in synthetic organic chemistry as potential intermediates or building blocks for the construction of more complex molecules. They may find application in the development of novel materials, in the study of sulfur chemistry, or as precursors in pharmaceutical research. The thioether functional group is stable under a range of conditions and is found in various biologically active molecules and materials. Researchers value these compounds for their utility in exploring new chemical spaces and facilitating complex syntheses. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

125488-65-5

Molecular Formula

C6H12O3S

Molecular Weight

164.22 g/mol

IUPAC Name

2-(1-ethoxyethylsulfanyl)acetic acid

InChI

InChI=1S/C6H12O3S/c1-3-9-5(2)10-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)

InChI Key

GCKYXVVEABQCSL-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)SCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Thioacetic acid derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science. Below is a detailed comparison of [(1-ethoxyethyl)thio]acetic acid with key analogs:

Structural and Physicochemical Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) log P (Predicted) pKa (Predicted)
[(1-Ethoxyethyl)thio]acetic acid 1-Ethoxyethyl thioether C₆H₁₂O₃S 164.22 0.8–1.2* ~3.7
2-[(4-Fluorophenyl)thio]acetic acid 4-Fluorophenyl thioether C₈H₇FO₂S 186.20 2.1 3.6
[(6-Nitrobenzothiazolyl)thio]acetic acid 6-Nitrobenzothiazole C₉H₆N₂O₄S₂ 270.28 1.5 2.9
2-((Quinolin-4-yl)thio)acetic acid (QAC-1) Quinoline-4-yl thioether C₁₁H₉NO₂S 235.26 1.8 3.5

Notes:

  • log P : The ethoxyethyl group in the target compound likely reduces lipophilicity compared to aromatic substituents (e.g., fluorophenyl or nitrobenzothiazole) due to its ether oxygen.
  • pKa : Similar to other acetic acid derivatives, ionization occurs near pH 3.5–4.0, enhancing water solubility in deprotonated forms.

Industrial and Pharmaceutical Relevance

  • Drug Design : Thioacetic acid derivatives are precursors for prodrugs (e.g., thiosemicarbazones), where the ethoxyethyl group could serve as a metabolic stabilizer .

Key Research Findings

Substituent Effects : Alkoxy groups (e.g., ethoxyethyl) enhance solubility and reduce acute toxicity compared to aromatic or heteroaromatic substituents .

Sodium Salts: Ionic derivatives exhibit higher biological activity due to increased water solubility, as seen in QAC-5 (sodium salt of quinoline-thioacetic acid) .

Computational Modeling : Tools like GUSAR and TEST predict toxicity profiles, aiding in the design of safer analogs .

Q & A

Q. What are the optimal synthetic routes for Acetic acid, [(1-ethoxyethyl)thio]-, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or esterification reactions. For example, reacting thiol-containing intermediates with acetic acid derivatives under acidic or basic catalysis (e.g., H₂SO₄ or NaHCO₃) . Optimization requires monitoring reaction parameters (temperature, solvent polarity, and stoichiometry) via techniques like thin-layer chromatography (TLC) or in-situ FTIR. Post-synthesis purification via column chromatography or recrystallization ensures high yield and purity .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of Acetic acid, [(1-ethoxyethyl)thio]-?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the thioether linkage and ethoxyethyl moiety. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) quantifies purity . Differential Scanning Calorimetry (DSC) can assess thermal stability, and elemental analysis verifies stoichiometry .

Q. How does the stability of Acetic acid, [(1-ethoxyethyl)thio]- vary under different storage conditions (e.g., pH, temperature, light exposure)?

Methodological Answer: Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) are recommended. Use UV-Vis spectroscopy to track degradation products, and LC-MS to identify hydrolyzed or oxidized byproducts (e.g., acetic acid or ethoxyethyl disulfides). Buffered solutions (pH 3–9) can reveal pH-dependent decomposition trends .

Q. What are the key spectroscopic signatures (e.g., IR, NMR) that distinguish Acetic acid, [(1-ethoxyethyl)thio]- from structurally similar thioether derivatives?

Methodological Answer: Infrared (IR) spectroscopy identifies the thioester C=O stretch (~1680–1720 cm⁻¹) and S–C bond (~650 cm⁻¹). In ¹H NMR, the ethoxyethyl group shows distinct splitting patterns (δ 1.2–1.4 ppm for CH₃ and δ 3.4–3.7 ppm for OCH₂). Compare with reference spectra from databases like NIST Chemistry WebBook .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD simulations) predict the reactivity and interaction mechanisms of Acetic acid, [(1-ethoxyethyl)thio]- with biological targets?

Methodological Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular Dynamics (MD) simulations model ligand-protein interactions, focusing on binding affinity and conformational changes. Validate predictions with experimental data from Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) .

Q. What experimental strategies resolve contradictions in reported data on the compound’s reactivity (e.g., conflicting catalytic activity or hydrolysis rates)?

Methodological Answer: Cross-validate results using orthogonal techniques (e.g., kinetic studies via UV-Vis vs. HPLC). Replicate experiments under standardized conditions (solvent, temperature, catalyst purity). Meta-analyses of literature data should account for variables like trace moisture or oxygen levels, which may alter reactivity .

Q. How can researchers design experiments to study the compound’s interactions with enzymes or cellular receptors?

Methodological Answer: Use fluorescence-based assays (e.g., FRET) to monitor real-time binding. X-ray crystallography or Cryo-EM resolves structural interactions at atomic resolution. For in vitro studies, employ cell lines transfected with target receptors and measure downstream signaling via Western blot or qPCR .

Q. What statistical approaches are recommended for analyzing dose-response relationships or toxicity data in biological studies involving this compound?

Methodological Answer: Non-linear regression models (e.g., Hill equation) quantify EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Bayesian methods improve robustness in low-sample-size studies. Toxicity data should adhere to OECD guidelines for LD₅₀ determination .

Q. How can isotopic labeling (e.g., ¹³C, ²H) elucidate metabolic pathways or degradation mechanisms of Acetic acid, [(1-ethoxyethyl)thio]- in environmental or biological systems?

Methodological Answer: Synthesize isotopically labeled analogs via ¹³C-acetic acid or deuterated ethoxyethyl precursors. Track metabolic fate using LC-MS/MS or PET imaging. Stable Isotope Probing (SIP) identifies microbial degradation pathways in environmental samples .

Q. What methodologies integrate experimental data with existing literature to formulate hypotheses about the compound’s untested applications (e.g., material science or catalysis)?

Methodological Answer: Systematic reviews and bibliometric tools (e.g., CiteSpace) map knowledge gaps. Structure-Activity Relationship (SAR) models extrapolate properties from analogs. Pilot studies should test hypotheses in controlled systems (e.g., catalytic cycles monitored by GC-MS) .

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